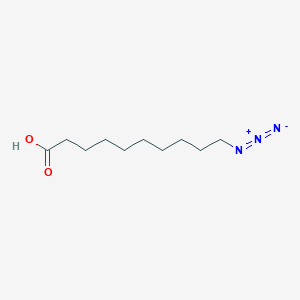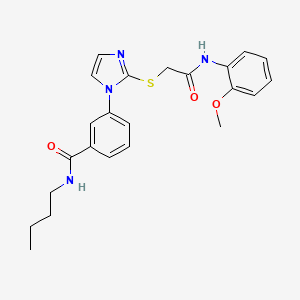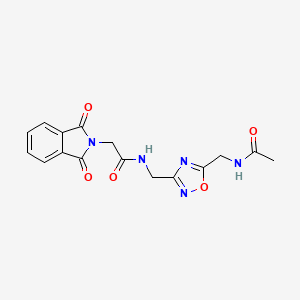![molecular formula C22H16F2N6OS B2462916 N-(3-fluoro-4-methylphenyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide CAS No. 1207052-18-3](/img/no-structure.png)
N-(3-fluoro-4-methylphenyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-fluoro-4-methylphenyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H16F2N6OS and its molecular weight is 450.47. The purity is usually 95%.
BenchChem offers high-quality N-(3-fluoro-4-methylphenyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-fluoro-4-methylphenyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Probes for A2A Adenosine Receptor
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives, such as SCH 442416, have shown high affinity and selectivity as antagonists for the human A2A adenosine receptor (AR). This class of compounds, through ether-linked chain substituents at the p-position of the phenyl group, has been optimized for O-alkylation, leading to the synthesis of functionalized congeners. These congeners have been utilized as pharmacological probes for studying the A2AAR, highlighting their potential in research applications related to this receptor. This research has synthesized a family of high-affinity functionalized congeners, including fluorophore reporter groups for A2AAR-selective imaging and investigation, demonstrating their utility in molecular biology and pharmacology studies related to adenosine receptor signaling and function (Kumar et al., 2011).
Insecticidal Assessment Against Cotton Leafworm
In a different application, new heterocyclic compounds incorporating a thiadiazole moiety were synthesized and assessed for insecticidal activity against the cotton leafworm, Spodoptera littoralis. This research demonstrates the potential of such compounds in agricultural applications, particularly in pest management strategies to protect crops from damage caused by this common pest (Fadda et al., 2017).
Anti-inflammatory Activity
Another study focused on the synthesis of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide derivatives, which were evaluated for anti-inflammatory activity. Several derivatives showed significant to moderate anti-inflammatory activity, suggesting potential therapeutic applications in the treatment of inflammation-related conditions (Sunder & Maleraju, 2013).
Antioxidant and Anticancer Agent
Furthermore, triazolo-thiadiazoles were investigated for their in vitro antioxidant property and anticancer activity against hepatocellular carcinoma cell line HepG2. The compounds exhibited potent antioxidant and dose-dependent cytotoxic effects, suggesting their potential as therapeutic agents for cancer treatment, particularly in targeting liver cancer (Sunil et al., 2010).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-fluoro-4-methylphenyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine, which is then converted to the second intermediate, 2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetic acid. This intermediate is then coupled with N-(3-fluoro-4-methylphenyl)amine to form the final product.", "Starting Materials": [ "4-fluoroaniline", "2,6-difluorobenzaldehyde", "hydrazine hydrate", "methyl 3-fluoro-4-methylbenzoate", "thioacetic acid", "ethyl chloroformate", "triethylamine", "sodium hydride", "acetic anhydride", "sodium hydroxide", "acetic acid", "water" ], "Reaction": [ "Step 1: Synthesis of 9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine", "4-fluoroaniline is reacted with 2,6-difluorobenzaldehyde and hydrazine hydrate to form 9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine.", "Step 2: Synthesis of 2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetic acid", "9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine is reacted with thioacetic acid, ethyl chloroformate, and triethylamine to form 2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetic acid.", "Step 3: Synthesis of N-(3-fluoro-4-methylphenyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide", "2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetic acid is reacted with N-(3-fluoro-4-methylphenyl)amine, sodium hydride, and acetic anhydride to form N-(3-fluoro-4-methylphenyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide.", "Step 4: Purification of N-(3-fluoro-4-methylphenyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide", "The crude product is purified by recrystallization from a mixture of water and acetic acid, followed by washing with sodium hydroxide solution." ] } | |
CAS RN |
1207052-18-3 |
Molecular Formula |
C22H16F2N6OS |
Molecular Weight |
450.47 |
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[[11-(4-fluorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H16F2N6OS/c1-13-2-7-16(10-17(13)24)25-20(31)12-32-22-27-26-21-19-11-18(14-3-5-15(23)6-4-14)28-30(19)9-8-29(21)22/h2-11H,12H2,1H3,(H,25,31) |
InChI Key |
FZMQYSBDFLCZOG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C3N2C=CN4C3=CC(=N4)C5=CC=C(C=C5)F)F |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N,N,5,6-tetramethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2462836.png)

![N-(5-((4-ethoxyphenyl)carbamoyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)-3,4,5-trimethoxybenzamide](/img/structure/B2462840.png)
![(E)-N-(4-chlorophenyl)-2-cyano-3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enamide](/img/structure/B2462841.png)
![3-(benzo[d][1,3]dioxol-5-yl)-5-(5-methyl-1-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole](/img/structure/B2462843.png)
![N-[4-(aminomethyl)phenyl]butanamide](/img/structure/B2462845.png)
![2,4-Dichloro-N-[2-[(1-cyanocyclobutyl)-methylamino]-2-oxoethyl]benzamide](/img/structure/B2462847.png)

![Ethyl 4-[({[5-({[4-(dimethylsulfamoyl)phenyl]carbonyl}amino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2462849.png)
![N-(3,4-dichlorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2462850.png)
![1-(4-(Methylthio)benzo[d]thiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2462851.png)
![[2-(4-Chloroanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2462854.png)
